N-mesityl-1-naphthalenesulfonamide

Description

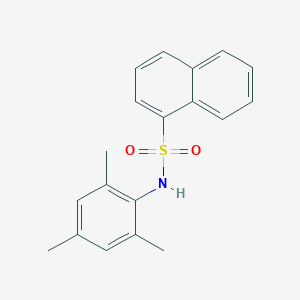

N-Mesityl-1-naphthalenesulfonamide is a sulfonamide derivative characterized by a naphthalene backbone substituted with a sulfonamide group at the 1-position and a mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen atom. This compound is structurally notable for its bulky aromatic substituents, which influence its electronic and steric properties. Sulfonamides are widely studied for their applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., supramolecular assemblies).

Properties

Molecular Formula |

C19H19NO2S |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-(2,4,6-trimethylphenyl)naphthalene-1-sulfonamide |

InChI |

InChI=1S/C19H19NO2S/c1-13-11-14(2)19(15(3)12-13)20-23(21,22)18-10-6-8-16-7-4-5-9-17(16)18/h4-12,20H,1-3H3 |

InChI Key |

QECXDWMWSBLQAJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on N-mesityl-1-naphthalenesulfonamide are lacking in the provided evidence, comparisons can be inferred from analogs described in and general sulfonamide chemistry. Below is a structured analysis:

Steric and Electronic Effects

- The electron-donating methyl groups on the mesityl moiety may also modulate the sulfonamide’s acidity.

- Analog from : The compound (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide features a 4-methoxyphenyl group, which is less sterically demanding than mesityl. The methoxy group provides electron-donating effects, enhancing solubility in polar solvents compared to the hydrophobic mesityl group .

Spectroscopic Properties

The compound in was characterized by:

- 1H NMR : Distinct peaks for aromatic protons (δ 6.8–7.8 ppm) and methoxy groups (δ 3.7 ppm).

- 13C NMR : Resonances for sulfonamide carbons (δ 120–140 ppm) and methyl groups (δ 21 ppm).

- FT-IR : Absorption bands at 1150 cm⁻¹ (S=O stretching) and 1600 cm⁻¹ (C=C aromatic).

For this compound, similar spectroscopic features are expected, but the mesityl group’s methyl substituents would produce additional signals in the δ 2.0–2.5 ppm range in 1H NMR and δ 20–25 ppm in 13C NMR.

Stability and Reactivity

- Hydrolytic Stability : Sulfonamides with bulky substituents (e.g., mesityl) are generally more resistant to hydrolysis due to steric protection of the sulfonamide bond.

- Catalytic Applications : Bulky sulfonamides are less effective in metal coordination compared to smaller analogs like toluenesulfonamide (’s compound has a 4-methylbenzenesulfonamide moiety) .

Data Table: Comparison of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.